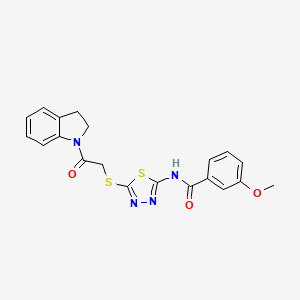

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C20H18N4O3S2 and its molecular weight is 426.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a complex organic compound notable for its unique structural features, including an indole derivative and a thiadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy.

Structural Characteristics

The molecular formula of this compound is C20H19N5O3S, with a molecular weight of approximately 393.46 g/mol. Its structure suggests a combination of pharmacophoric elements that may contribute to its biological activity.

Preliminary studies suggest that the compound may exert its biological effects through several mechanisms:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit the activity of key kinases involved in cancer progression, such as EGFR and HER-2. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells .

- Targeting Cancer Cell Lines : In vitro assays have demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to selectively target malignant cells while sparing normal cells enhances its therapeutic potential .

Biological Activity Data

The following table summarizes the biological activity data related to this compound and structurally similar compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | [Data Not Available] | EGFR/HER-2 Inhibition |

| YH-9 | SK-BR-3 | 0.37 | Dual-target inhibitor |

| Compound 5d | HeLa | 0.73 | Induces apoptosis |

Case Studies and Research Findings

Research has indicated that compounds containing thiadiazole and indole moieties exhibit a range of biological activities:

- Anticancer Activity : A study highlighted the synthesis and evaluation of various thiadiazole derivatives, showing promising anticancer properties against multiple human cancer cell lines. The most potent derivatives demonstrated IC50 values significantly lower than that of standard chemotherapeutics like sorafenib .

- Mechanistic Insights : Flow cytometry analysis revealed that certain derivatives induced apoptotic cell death in HeLa cells and arrested the cell cycle at the sub-G1 phase, indicating their potential as effective anticancer agents .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole moiety have been widely studied for their antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant activity against various bacteria, fungi, and parasites. The presence of the thiadiazole ring in N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide suggests its potential as an antimicrobial agent.

Anticancer Properties

The anticancer potential of 1,3,4-thiadiazole derivatives has been documented in several studies. These compounds may exert their effects through mechanisms such as enzyme inhibition or disruption of cell division processes. For instance, certain thiadiazoles have shown significant cytotoxic effects against breast and lung carcinoma cell lines. The specific structure of this compound may enhance its efficacy against cancer cells due to the presence of both the indole and thiadiazole components .

Anti-inflammatory and Analgesic Activities

Indole derivatives are known for their anti-inflammatory and analgesic properties. The incorporation of the indolin-1-yl moiety in this compound could provide additional therapeutic benefits in treating inflammatory conditions.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step procedures that include cyclodehydration reactions to form the thiadiazole ring followed by modifications to introduce the indole and methoxybenzamide functionalities . Understanding the structure–activity relationship is crucial for optimizing its biological activity; variations in substituents can significantly influence its efficacy against different targets.

Case Study 1: Cytotoxicity Assessment

A study evaluated various thiadiazole derivatives against human cancer cell lines including PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin . This highlights the potential of thiadiazole-containing compounds as viable candidates for cancer treatment.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, derivatives similar to this compound were tested against a panel of pathogens. The findings revealed promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiadiazole core could enhance antimicrobial potency .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thioether (–S–) linkage in the molecule is susceptible to oxidation. Common oxidizing agents convert this group into sulfoxides or sulfones, depending on reaction conditions:

| Oxidizing Agent | Product | Conditions | Characterization |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide derivative | RT, 6–8 h, acetic acid | FTIR (S=O stretch at 1040–1050 cm⁻¹) |

| KMnO₄ (acidic) | Sulfone derivative | Reflux, 2–3 h, H₂SO₄ | ¹H NMR (disappearance of –SH proton) |

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediate sulfoxides before further oxidation to sulfones.

Reduction Reactions

The carbonyl groups (amide and ketone) in the compound can undergo reduction under controlled conditions:

| Reducing Agent | Target Group | Product | Conditions |

|---|---|---|---|

| NaBH₄ | Ketone (C=O) | Secondary alcohol | Ethanol, RT, 12 h |

| LiAlH₄ | Amide (CONH) | Amine derivative | Dry THF, reflux, 8–10 h |

-

Key Observation : LiAlH₄ selectively reduces the amide group without affecting the thiadiazole ring.

Hydrolysis Reactions

The amide and thioester bonds are prone to hydrolysis under acidic or alkaline conditions:

| Conditions | Bond Cleavage | Products |

|---|---|---|

| 6M HCl, reflux, 24 h | Amide bond | 3-Methoxybenzoic acid + Thiadiazole-amine |

| NaOH (10%), RT, 48 h | Thioester (–S–CO–) | Indole-thiol + Carboxylic acid derivative |

-

Analytical Confirmation : Hydrolysis products are confirmed via LC-MS and comparative TLC.

Nucleophilic Substitution

The electron-deficient thiadiazole ring facilitates nucleophilic substitution at the C-2 or C-5 positions:

| Nucleophile | Position | Product | Conditions |

|---|---|---|---|

| Piperidine | C-2 | Piperidine-substituted thiadiazole | DMF, 80°C, 12 h |

| Thiophenol | C-5 | Arylthio derivative | K₂CO₃, DMSO, 60°C, 6 h |

Photochemical Reactions

UV irradiation induces dimerization or rearrangement in the presence of photosensitizers:

| Light Source | Sensitizer | Product | Mechanism |

|---|---|---|---|

| UV (365 nm) | Anthraquinone | Thiadiazole dimer | Radical-mediated coupling |

-

Application : Photostability studies show degradation <5% under standard lighting, critical for pharmaceutical formulation.

Metal Coordination Reactions

The sulfur and nitrogen atoms in the thiadiazole and indole moieties act as ligands for metal ions:

Eigenschaften

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S2/c1-27-15-7-4-6-14(11-15)18(26)21-19-22-23-20(29-19)28-12-17(25)24-10-9-13-5-2-3-8-16(13)24/h2-8,11H,9-10,12H2,1H3,(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGYOOOAMCQOFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.